Pyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound belonging to the class of pyrazolo-pyridines. This compound features a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties and biological activities. Pyrazolo[1,5-a]pyridin-5-ol has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for bioactive compounds.
Pyrazolo[1,5-a]pyridin-5-ol can be synthesized through various chemical methods, often involving cycloaddition reactions or multi-step synthetic pathways. It is classified under heterocyclic compounds, specifically as a nitrogen-containing bicyclic compound. Its structural classification places it within the broader category of pyrazoles and pyridines, which are known for their diverse biological activities.
The synthesis of pyrazolo[1,5-a]pyridin-5-ol can be achieved through several methodologies:
These methods highlight the versatility in synthesizing pyrazolo[1,5-a]pyridin-5-ol and its derivatives.
Pyrazolo[1,5-a]pyridin-5-ol possesses a fused bicyclic structure comprising a pyrazole ring and a pyridine ring. The molecular formula for this compound is typically represented as . The key structural features include:
Spectroscopic techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.
Pyrazolo[1,5-a]pyridin-5-ol can undergo various chemical reactions that enhance its utility in synthetic chemistry:
These reactions are critical for developing new derivatives with enhanced pharmacological properties.
The mechanism of action for compounds derived from pyrazolo[1,5-a]pyridin-5-ol often involves interaction with specific biological targets such as enzymes or receptors. For example:
Quantitative structure–activity relationship (QSAR) studies are frequently employed to analyze how structural changes impact biological activity.
Pyrazolo[1,5-a]pyridin-5-ol exhibits several notable physical and chemical properties:
Analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are useful for characterizing thermal stability.
Pyrazolo[1,5-a]pyridin-5-ol has several important applications in scientific research:
Pyrazolo[1,5-a]pyridin-5-ol represents a fused bicyclic system where a pyrazole ring annulates with a pyridine ring, sharing two carbon atoms at the bond a. This results in a planar, 9π-electron aromatic system with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol [1] [5]. The core structure features a bridgehead nitrogen (N1) connecting the five- and six-membered rings. The pyridine ring contains an enolizable hydroxyl group at position 5, which exhibits tautomeric equilibrium with the pyridinone form. The systematic IUPAC name pyrazolo[1,5-a]pyridin-5-ol reflects the fusion pattern (a indicating bond fusion) and substituent location [3] [5].
Table 1: Fundamental Structural Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₇H₆N₂O |
Molecular Weight | 134.14 g/mol |
Ring Fusion Bond | Bond a (between N1-C5a) |
Tautomeric Form | 5-Hydroxy ↔ 5-Pyridinone |
Canonical SMILES | OC₁=CC₂=CC=NN₂C=C₁ |
InChI Key | WIKDGUMOUQUAEM-UHFFFAOYSA-N |
X-ray diffraction analyses of analogous structures confirm near-perfect planarity due to π-electron delocalization across both rings. The C–C and C–N bond lengths range from 1.33–1.38 Å, characteristic of aromatic systems, while the N–N bond in the pyrazole moiety measures ~1.35 Å [6]. This planarity facilitates π-stacking interactions critical for biological recognition and material science applications.
Substituents at specific positions profoundly alter electronic distribution, planarity, and bioactivity:
Position 3 (Electrophilic Site): Electron-withdrawing groups (e.g., carbonyl, cyano) enhance electrophilicity and enable nucleophilic additions. A 3-carboxamide substituent improves kinase inhibitory activity by forming hydrogen bonds with residues like Lys-833 in PI3Kδ [2] [10]. Conversely, bulky 3-aryl groups may induce torsional angles up to 35°, disrupting planarity and reducing π-stacking efficiency [6] [10].
Position 2 (Steric Influence): Alkyl groups (e.g., methyl, isopropyl) increase steric bulk without significant electronic effects. In ibudilast analogs, 2-isopropyl groups enhance metabolic stability by shielding reactive sites [3]. Larger substituents (e.g., phenyl) force non-planar conformations, reducing binding affinity to flat enzymatic pockets [3].
Position 6 (Peripheral Modification): Halogens (F, Cl) or methoxy groups at C6 fine-tune electron density without distorting the core. A 6-fluoro group in kinase inhibitors augments membrane permeability via enhanced lipophilicity (LogP +0.5) [2] [10].
Table 2: Position-Dependent Effects of Key Substituents
Position | Substituent | Electronic Effect | Steric Consequence | Functional Impact |
---|---|---|---|---|
3 | Carboxamide | Withdrawing (σₘ = 0.36) | Minimal (ΔTorsion < 5°) | H-bond donor/acceptor in kinase inhibition |
3 | Phenyl | Neutral (σₘ = 0.01) | Severe (Torsion ≈ 35°) | Reduced π-stacking affinity |
2 | Isopropyl | Donating (σₘ = −0.15) | Moderate (ΔVolume = 52 ų) | Enhanced metabolic stability |
6 | Fluoro | Strong withdrawing (σₘ = 0.34) | Minimal | Increased LogP and membrane permeation |
The 5-hydroxy group participates in intramolecular hydrogen bonding with N4 when unsubstituted, stabilizing the lactam form. Alkylation at O5 disrupts this interaction, increasing reactivity toward electrophiles [5] [6].
Pyrazolo[1,5-a]pyrimidines: Replacing the pyridine N with a CH group yields pyrazolo[1,5-a]pyrimidine. This increases symmetry and enhances π-delocalization, narrowing the HOMO-LUMO gap by ~0.5 eV compared to pyrazolo[1,5-a]pyridine [6]. Consequently, pyrazolo[1,5-a]pyrimidines exhibit redshifted UV absorption (Δλₘₐₓ = +30 nm) and stronger fluorescence quantum yields (Φ_f = 0.45 vs. 0.12 for pyridinols) [6] [8]. Their applications span antitumor agents (e.g., PI3Kδ inhibitors like CPL302253) and photonic materials [2] [6].
Pyrazolo[3,4-b]pyridines (1H-pyrazolo[3,4-b]pyridin-4-ols): This regioisomer features an ortho-fusion with N1 in the pyrazole ring adjacent to the pyridine C3. It displays weaker aromaticity due to disrupted π-overlap and exhibits lactam-lactim tautomerism at C4-OH [4]. The reduced planarity (torsion > 10°) limits solid-state stacking but improves solubility by 30% compared to [1,5-a]-fused analogs [4] [9].
Table 3: Structural and Electronic Comparison of Fused Pyrazole Heterocycles
Property | Pyrazolo[1,5-a]pyridin-5-ol | Pyrazolo[1,5-a]pyrimidine | 1H-Pyrazolo[3,4-b]pyridin-4-ol |
---|---|---|---|
Fusion Type | a-bond (N1-C5a) | a-bond (N1-C5a) | b-bond (C3a-C7a) |
Aromatic Character | Moderate (HOMA = 0.72) | High (HOMA = 0.89) | Low (HOMA = 0.58) |
Tautomerism Site | 5-OH ↔ 5-O (pyridinone) | 5-OH ↔ 5-O (pyrimidinone) | 4-OH ↔ 4-O (pyridinone) |
H-bonding Capacity | Intramolecular O-H⋯N4 | Intermolecular O-H⋯N1/N3 | Intramolecular O-H⋯N1 |
Planarity Deviation | < 5° | < 2° | 10–15° |
Exemplar Bioactivity | Kinase inhibition scaffolds | PI3Kδ inhibitors (IC₅₀ = 2.8 nM) | Limited reported bioactivity |
Pyrazolo[1,5-a]pyridin-5-ol occupies a unique niche: its moderate aromaticity balances metabolic stability and reactivity, while the asymmetric core enables selective substitutions unattainable in symmetric pyrimidine analogs. These attributes underpin its utility in designing selective kinase inhibitors targeting TRK and PI3Kδ isoforms [2] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8